molecular formula C₃₅H₃₆N₂O₁₃ B1140804 Muraglitazar Acyl-beta-D-glucuronide CAS No. 875430-26-5

Muraglitazar Acyl-beta-D-glucuronide

Cat. No. B1140804
CAS RN: 875430-26-5
M. Wt: 692.67
InChI Key:
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Description

Muraglitazar Acyl-beta-D-glucuronide is a crucial compound used in the field of biomedicine . It is utilized for evaluating the metabolism and elimination of muraglitazar, a drug employed in the treatment of diabetes mellitus . Muraglitazar is a novel dual (α/γ) peroxisome proliferator–activated receptor (PPAR) activator .


Synthesis Analysis

Muraglitazar and its structural analog, peliglitazar, are dual peroxisome proliferator-activated receptor-α/γ activators. Both compounds were extensively metabolized in humans through acyl glucuronidation to form 1-O-β-acyl glucuronide (AG) metabolites as the major drug-related components .


Molecular Structure Analysis

The molecular formula of Muraglitazar Acyl-beta-D-glucuronide is C35H36N2O13 . The molecular weight is 692.7 g/mol . The structure includes a glucuronide group attached to the Muraglitazar molecule .


Chemical Reactions Analysis

Muraglitazar and peliglitazar were chemically synthesized and found to be similarly oxidized through hydroxylation and O-demethylation in NADPH-fortified human liver microsomal incubations . Peliglitazar AG had a greater stability than muraglitazar AG in incubations in buffer, rat, or human plasma (pH 7.4) .

Scientific Research Applications

Proteomics Research

Muraglitazar Acyl-beta-D-glucuronide is a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, modifications, and localization.

Metabolite Studies

Muraglitazar Acyl-beta-D-glucuronide is a major metabolite of Muraglitazar . Metabolites are the intermediates and products of metabolism. The term metabolite is usually restricted to small molecules. Metabolites have various functions, including fuel, structure, signaling, stimulatory and inhibitory effects on enzymes, catalytic activity of their own (usually as a cofactor to an enzyme), defense, and interactions with other organisms (e.g. pigments, odorants, and pheromones).

Pharmacokinetics and Drug Metabolism

Muraglitazar and its structural analog Peliglitazar are dual peroxisome proliferator-activated receptor-α/γ activators . Both compounds are extensively metabolized in humans through acyl glucuronidation to form 1- O -β-acyl glucuronide (AG) metabolites . These metabolites are the major drug-related components in bile, representing at least 15 to 16% of the dose after oral administration .

Risk Assessment in Drug Development

The study of Muraglitazar Acyl-beta-D-glucuronide can contribute to risk assessment in drug development . The more reactive Muraglitazar Acyl-beta-D-glucuronide would not have triggered a threshold of concern based on the recent U.S. Food and Drug Administration guidance on Metabolites in Safety Testing, whereas the more stable Peliglitazar AG would have .

Biochemical Research

As a biochemical, Muraglitazar Acyl-beta-D-glucuronide can be used in various biochemical research applications . Biochemicals are used in clinical diagnosis and medical research for the understanding and treatment of human diseases.

Chemical Synthesis

Muraglitazar Acyl-beta-D-glucuronide can be chemically synthesized and found to be similarly oxidized through hydroxylation and O -demethylation in NADPH-fortified human liver microsomal incubations . This makes it a valuable compound in chemical synthesis and organic chemistry research.

Mechanism of Action

Target of Action

Muraglitazar Acyl-beta-D-glucuronide primarily targets the Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα and PPARγ . These receptors are ligand-activated nuclear hormone receptors that regulate the transcription of genes involved in carbohydrate and lipid metabolism pathways .

Mode of Action

Muraglitazar Acyl-beta-D-glucuronide, as a dual PPAR activator, interacts with its targets by modulating the expression of PPAR target genes in white adipose tissue and liver . This interaction results in changes such as dose-dependent reductions of glucose, insulin, triglycerides, free fatty acids, and cholesterol .

Biochemical Pathways

The compound affects the biochemical pathways related to carbohydrate and lipid metabolism. Activation of PPARγ, which is predominantly expressed in adipose tissue, results in insulin-sensitizing antidiabetic effects . The PPARα agonist activity of muraglitazar may have contributed to the differences in the expression levels of various PPAR target genes in white adipose tissue and liver .

Pharmacokinetics

Muraglitazar and its structural analogs are extensively metabolized in humans through acyl glucuronidation to form 1-O-β-acyl glucuronide (AG) metabolites, which are the major drug-related components in bile . This process impacts the bioavailability of the drug .

Result of Action

The molecular and cellular effects of Muraglitazar Acyl-beta-D-glucuronide’s action include improvements in oral glucose tolerance and reductions in plasma glucose and insulin levels . Additionally, the treatment increases insulin content in the pancreas, increases abnormally low plasma adiponectin levels, reduces elevated plasma corticosterone levels, and lowers elevated liver lipid content .

Safety and Hazards

The study demonstrated the difficulty in doing risk assessment based on metabolite exposure in plasma because the more reactive muraglitazar AG would not have triggered a threshold of concern based on the recent U.S. Food and Drug Administration guidance on Metabolites in Safety Testing, whereas the more stable peliglitazar AG would have .

properties

IUPAC Name

(3R,6R)-3,4,5-trihydroxy-6-[2-[(4-methoxyphenoxy)carbonyl-[[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]amino]acetyl]oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36N2O13/c1-20-26(36-32(47-20)22-6-4-3-5-7-22)16-17-46-24-10-8-21(9-11-24)18-37(35(44)48-25-14-12-23(45-2)13-15-25)19-27(38)49-34-30(41)28(39)29(40)31(50-34)33(42)43/h3-15,28-31,34,39-41H,16-19H2,1-2H3,(H,42,43)/t28?,29-,30?,31?,34+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMNHAOSAKQBJM-ZGCFSIIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CN(CC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)C(=O)OC5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(O1)C2=CC=CC=C2)CCOC3=CC=C(C=C3)CN(CC(=O)O[C@@H]4C(C([C@H](C(O4)C(=O)O)O)O)O)C(=O)OC5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36N2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

692.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Muraglitazar Acyl-beta-D-glucuronide

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